molecular formula C10H10BrF3O B3114374 2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene CAS No. 200956-54-3

2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene

Cat. No.: B3114374
CAS No.: 200956-54-3
M. Wt: 283.08 g/mol
InChI Key: HUWPDXPVLSDQBR-UHFFFAOYSA-N
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Description

2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene is an organic compound that features a bromine atom, a propan-2-yloxy group, and a trifluoromethyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor followed by the introduction of the propan-2-yloxy and trifluoromethyl groups. One common method involves the reaction of 2-bromo-4-(trifluoromethyl)phenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The propan-2-yloxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and various organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalysts like palladium on carbon or nickel are employed in the presence of hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene, while oxidation can produce 2-bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzaldehyde.

Scientific Research Applications

2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and trifluoromethyl group play crucial roles in determining the reactivity and selectivity of the compound. The propan-2-yloxy group can influence the compound’s solubility and interaction with other molecules. Molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene
  • 2-Bromo-1-chloro-4-(trifluoromethyl)benzene
  • 2-Bromo-1-(propan-2-yloxy)-3-(trifluoromethyl)benzene

Uniqueness

2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Properties

IUPAC Name

2-bromo-1-propan-2-yloxy-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c1-6(2)15-9-4-3-7(5-8(9)11)10(12,13)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWPDXPVLSDQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Powdered potassium carbonate (1.72 g, 12.5 mmol) and 2-iodopropane (1.16 mL, 1.98 g, 11.6 mmol) were added to a solution of 2-bromo-4-(trifluoromethyl)phenol (2.00 g, 8.30 mmol) in DMF. The mixture was stirred overnight at RT and then partitioned between hexane (100 mL) and water (100 mL). The organic layer was washed with saturated aqueous sodium chloride (50 mL) and the aqueous layers were extracted in succession with hexane (50 mL). The organic layers were dried over sodium sulfate, decanted, and evaporated. The crude product was purified by flash column chromatography, eluting with hexane, to give the title compound. Mass spectrum (EI): m/z=282 (M+).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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